(3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-1H-pyrazol-5-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone
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Description
(3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-1H-pyrazol-5-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C25H24FN5O2S and its molecular weight is 477.56. The purity is usually 95%.
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Mechanism of Action
Target of action
The compound contains a pyrazole ring and a piperazine ring. Compounds containing these structures are known to interact with various biological targets. For example, pyrazole derivatives have been shown to possess numerous noteworthy pharmacological effects, including antimycobacterial, antibacterial, antifungal, antidiabetic, diuretic, anticancer, antiviral, analgesic and anti-inflammatory . Piperazine derivatives are widely employed in drugs and show a wide range of biological and pharmaceutical activity .
Mode of action
The mode of action would depend on the specific target that (3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-1H-pyrazol-5-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone
interacts with. Given the presence of the pyrazole and piperazine rings, it’s possible that this compound could interact with its targets through a variety of mechanisms, such as competitive inhibition .
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to say which biochemical pathways might be affected. For example, some pyrazine derivatives have been shown to inhibit ER stress, apoptosis, and the NF-kB inflammatory pathway .
Properties
CAS No. |
1239231-16-3 |
---|---|
Molecular Formula |
C25H24FN5O2S |
Molecular Weight |
477.56 |
IUPAC Name |
[5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-1H-pyrazol-3-yl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C25H24FN5O2S/c1-16-23(34-24(27-16)17-3-5-18(26)6-4-17)21-15-22(29-28-21)25(32)31-13-11-30(12-14-31)19-7-9-20(33-2)10-8-19/h3-10,15H,11-14H2,1-2H3,(H,28,29) |
InChI Key |
LHNGSNSKYMGEEH-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=CC(=NN3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)OC |
solubility |
not available |
Origin of Product |
United States |
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